molecular formula C6H9NO B13498921 5-Azaspiro[2.4]heptan-7-one

5-Azaspiro[2.4]heptan-7-one

Cat. No.: B13498921
M. Wt: 111.14 g/mol
InChI Key: YFFKELDLTOUTCM-UHFFFAOYSA-N
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Description

5-Azaspiro[24]heptan-7-one is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptan-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine, followed by cyclization to form the spirocyclic structure . Another approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Azaspiro[2.4]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

5-Azaspiro[2.4]heptan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptan-7-one involves its interaction with specific molecular targets. For instance, as a JAK1 selective inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways involved in inflammatory and autoimmune diseases . The compound’s spirocyclic structure is crucial for its binding affinity and selectivity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific spirocyclic framework, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a scaffold for selective enzyme inhibitors highlights its importance in medicinal chemistry.

Properties

IUPAC Name

5-azaspiro[2.4]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-3-7-4-6(5)1-2-6/h7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFKELDLTOUTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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